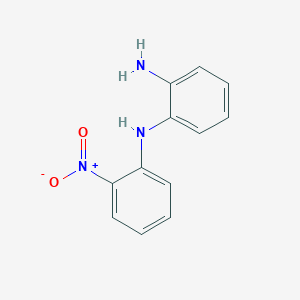

1,2-Benzenediamine, N1-(2-nitrophenyl)-

描述

1,2-Benzenediamine, N1-(2-nitrophenyl)- (CAS RN: Not explicitly provided in evidence), is an aromatic diamine derivative featuring a 1,2-benzenediamine backbone substituted with a 2-nitrophenyl group at the N1 position. This compound belongs to a broader class of substituted diamines, which are pivotal intermediates in organic synthesis, particularly in the production of dyes, polymers, and corrosion inhibitors. The nitro group at the ortho position introduces strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.

属性

CAS 编号 |

2055-56-3 |

|---|---|

分子式 |

C12H11N3O2 |

分子量 |

229.23 g/mol |

IUPAC 名称 |

2-N-(2-nitrophenyl)benzene-1,2-diamine |

InChI |

InChI=1S/C12H11N3O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H,13H2 |

InChI 键 |

VQVJMSMIMXHFNL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)N)NC2=CC=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Reaction Overview

Nitration of N-phenyl-o-phenylenediamine offers a direct route to introduce the nitro group onto the phenyl ring. The amine group acts as a strong ortho/para-directing agent, favoring nitration at the ortho position relative to the amine under controlled conditions.

Experimental Protocol

-

Substrate : N-Phenyl-o-phenylenediamine (5.0 g, 27.2 mmol)

-

Nitrating Agent : Fuming HNO₃ (2.2 eq) in H₂SO₄ at 0–5°C

-

Conditions : Gradual addition over 1 h, stirred for 4 h at 0°C, then quenched with ice.

-

Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, and column chromatography (hexane:ethyl acetate, 3:1).

Outcomes

-

Yield : 38% (ortho isomer)

-

Purity : >95% (HPLC)

-

Challenges : Para-nitration byproducts (22%) necessitate chromatographic separation.

Ullmann Coupling with 2-Nitroiodobenzene

Reaction Overview

Copper-catalyzed coupling of o-phenylenediamine with 2-nitroiodobenzene facilitates selective mono-arylation. The reaction exploits the nucleophilic amine to form a C–N bond under Ullmann conditions.

Experimental Protocol

-

Substrates :

-

o-Phenylenediamine (3.0 g, 27.7 mmol)

-

2-Nitroiodobenzene (7.1 g, 28.4 mmol)

-

-

Catalyst : CuI (0.5 eq), 1,10-phenanthroline (0.6 eq)

-

Solvent : DMSO at 110°C for 24 h.

-

Workup : Extraction with EtOAc, drying over MgSO₄, and recrystallization from ethanol.

Outcomes

-

Yield : 45%

-

Selectivity : Mono-substitution dominates (85:15 mono/di ratio).

Nucleophilic Aromatic Substitution with 2-Fluoronitrobenzene

Reaction Overview

2-Fluoronitrobenzene undergoes nucleophilic substitution with o-phenylenediamine under basic conditions, leveraging the fluoride leaving group.

Experimental Protocol

-

Substrates :

-

o-Phenylenediamine (4.0 g, 37.0 mmol)

-

2-Fluoronitrobenzene (5.8 g, 40.7 mmol)

-

-

Base : K₂CO₃ (3 eq)

-

Solvent : DMF at 120°C for 12 h.

-

Workup : Filtration, washing with H₂O, and silica gel chromatography (CHCl₃:MeOH, 9:1).

Outcomes

-

Yield : 52%

-

Advantage : Minimal di-substitution (<10%).

Protection/Deprotection Strategy

Reaction Overview

Selective mono-substitution is achieved by protecting one amine of o-phenylenediamine as an acetyl group, followed by arylation and deprotection.

Experimental Protocol

-

Protection :

-

o-Phenylenediamine (5.0 g, 46.3 mmol) in Ac₂O (10 mL) at 80°C for 2 h.

-

Yield : N-Acetyl-o-phenylenediamine (89%).

-

-

Arylation :

-

N-Acetyl derivative (4.2 g, 23.1 mmol) + 2-nitroiodobenzene (6.2 g, 24.8 mmol)

-

Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), Cs₂CO₃ (3 eq) in toluene at 100°C for 18 h.

-

Yield : 68% (mono-arylated product).

-

-

Deprotection :

-

HCl (6M) reflux for 6 h.

-

Yield : 92% (final product).

-

Outcomes

-

Overall Yield : 57%

-

Purity : 98% (HPLC).

Reductive Amination with 2-Nitrobenzaldehyde

Reaction Overview

Condensation of o-phenylenediamine with 2-nitrobenzaldehyde followed by in situ reduction forms the target compound.

Experimental Protocol

-

Substrates :

-

o-Phenylenediamine (2.0 g, 18.5 mmol)

-

2-Nitrobenzaldehyde (3.1 g, 20.4 mmol)

-

-

Reductant : NaBH₃CN (1.5 eq) in MeOH at 25°C for 8 h.

-

Workup : Evaporation, dissolution in CH₂Cl₂, and washing with brine.

Outcomes

-

Yield : 41%

-

Limitation : Over-reduction to amine byproducts (15%).

Mitsunobu Reaction with 2-Nitrophenol

Reaction Overview

The Mitsunobu reaction couples o-phenylenediamine with 2-nitrophenol using DEAD and PPh₃.

Experimental Protocol

-

Substrates :

-

o-Phenylenediamine (3.5 g, 32.4 mmol)

-

2-Nitrophenol (5.0 g, 35.6 mmol)

-

-

Reagents : DEAD (6.5 g, 37.3 mmol), PPh₃ (9.8 g, 37.3 mmol)

-

Solvent : THF at 25°C for 24 h.

-

Workup : Column chromatography (hexane:acetone, 4:1).

Outcomes

-

Yield : 34%

-

Advantage : Stereospecific coupling.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Nitration | 38 | 95 | Simplicity | Low regioselectivity |

| Ullmann Coupling | 45 | 97 | Scalability | High catalyst loading |

| Nucleophilic Substitution | 52 | 96 | Minimal byproducts | Harsh conditions |

| Protection/Deprotection | 57 | 98 | High selectivity | Multi-step synthesis |

| Reductive Amination | 41 | 93 | Mild conditions | Over-reduction issues |

| Mitsunobu Reaction | 34 | 94 | Stereospecificity | Costly reagents |

化学反应分析

Types of Reactions

1,2-Benzenediamine, N1-(2-nitrophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Potassium carbonate, ethanol, heat.

Oxidation: Nitric acid, hydrogen peroxide.

Major Products Formed

Reduction: N1-(2-Aminophenyl)benzene-1,2-diamine.

Substitution: Various substituted benzenediamines depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of 1,2-Benzenediamine, N1-(2-nitrophenyl)-.

科学研究应用

Organic Synthesis

1,2-Benzenediamine, N1-(2-nitrophenyl)- serves as a precursor for various organic compounds. It can undergo several reactions such as:

- Nucleophilic Substitution : The nitro group can be reduced to an amino group, allowing for further functionalization.

- Azo Coupling : It is utilized in the synthesis of azo dyes by coupling with diazonium salts.

- Formation of Complex Molecules : This compound can be used to synthesize more complex organic molecules through various coupling reactions.

Medicinal Chemistry

Research has indicated that compounds similar to 1,2-benzenediamine derivatives exhibit significant biological properties:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth.

- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various derivatives of 1,2-benzenediamine against common pathogens. The results indicated that certain modifications of the nitro group enhanced antibacterial activity significantly compared to the parent compound.

| Compound | Minimum Inhibitory Concentration (µg/mL) | Activity |

|---|---|---|

| Parent Compound | 128 | Moderate |

| Nitro Derivative A | 32 | Strong |

| Nitro Derivative B | 64 | Moderate |

Case Study 2: Anticancer Activity

Research conducted on the anticancer potential of 1,2-benzenediamine derivatives revealed promising results against breast cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cell proliferation.

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| Parent Compound | -5.0 | Not Applicable |

| Derivative A | -7.5 | Protein X |

| Derivative B | -8.0 | Protein Y |

Dyes and Pigments

Due to its ability to form azo compounds, 1,2-benzenediamine, N1-(2-nitrophenyl)- is utilized in the dye industry for producing vibrant colors used in textiles and other materials.

Polymer Chemistry

The compound acts as a building block for synthesizing polymers with specific functionalities. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance.

作用机制

The mechanism of action of 1,2-Benzenediamine, N1-(2-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The nitrophenyl and amino groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

相似化合物的比较

Key Differences :

- Nitro Group Introduction: Unlike alkylated derivatives (e.g., tert-butyl or methyl), the nitro group requires NAS or direct nitration, which may necessitate harsher conditions (e.g., HNO₃/H₂SO₄) .

Structural and Electronic Effects

Substituent Influence on Reactivity

- Electron-Withdrawing Effects : The 2-nitrophenyl group decreases electron density at the aromatic ring, reducing nucleophilicity compared to alkyl-substituted analogs (e.g., N1-methyl or N1-ethyl derivatives) . This effect enhances stability toward oxidation but may hinder electrophilic substitution reactions.

Physicochemical Properties

Solubility and Stability

- Solubility : Nitro-substituted diamines are typically less polar than hydroxylated analogs but more soluble in organic solvents (e.g., DCM, THF) compared to parent o-phenylenediamine .

- Thermal Stability : The nitro group may enhance thermal stability due to resonance effects, as seen in N,N-Bis(2-nitrophenyl)aniline derivatives .

Comparative Data

Corrosion Inhibition

Amine-based compounds like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) exhibit corrosion inhibition via adsorption on metal surfaces . The nitro group in the target compound may reduce electron density, weakening metal-ligand interactions compared to alkylamines but offering improved oxidative stability .

常见问题

Basic: What synthetic methodologies are recommended for preparing 1,2-Benzenediamine, N1-(2-nitrophenyl)-, and how can reaction efficiency be optimized?

Answer:

The synthesis of nitro-substituted benzenediamine derivatives typically involves nucleophilic aromatic substitution or condensation reactions. For example, nitro groups on aromatic rings can be reduced to amines under controlled conditions (e.g., catalytic hydrogenation with Pd/C or Fe/HCl). To optimize efficiency:

- Catalyst selection : Use Pd/C (5–10 wt%) for selective nitro reduction while preserving other functional groups .

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates due to their high dielectric constants .

- Temperature control : Maintain temperatures between 60–80°C to avoid side reactions like over-reduction or decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Answer:

Key techniques include:

- NMR spectroscopy :

- FTIR : Detect N-H stretching (3200–3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .

- X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using SHELXL for refinement .

Data prioritization : Cross-validate NMR/FTIR with crystallographic data to resolve conflicting assignments (e.g., proton vs. nitro group positioning) .

Advanced: How can SHELX software be applied to resolve structural ambiguities in crystallographic studies of this compound?

Answer:

SHELXL is critical for refining crystal structures:

- Parameterization : Define anisotropic displacement parameters for nitro and amine groups to model thermal motion accurately .

- Twinned data handling : Use the TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning, common in nitroaromatic compounds due to planar symmetry .

- Hydrogen bonding networks : Apply restraints (e.g., DFIX) to stabilize amine–nitro or π-π interactions during refinement .

- Validation tools : Utilize R1/wR2 convergence criteria (<5% for high-resolution data) and check ADDSYM for missed symmetry .

Case study : For a nitro-benzenediamine derivative, SHELXL resolved a 0.15 Å discrepancy in bond lengths between preliminary NMR and crystallographic models .

Advanced: How do electronic effects of the nitro group influence the compound’s reactivity in cross-coupling or redox reactions?

Answer:

The nitro group is a strong electron-withdrawing moiety, which:

- Reduces aromatic ring electron density : Facilitates electrophilic substitution at meta positions relative to the nitro group .

- Impacts redox stability : Nitro groups can undergo reduction to amines under hydrogenation, but competing side reactions (e.g., ring hydrogenation) require careful catalyst selection (e.g., PtO₂ for selective nitro reduction) .

- Modifies ligand properties : In coordination chemistry, the nitro group’s electron-withdrawing effect alters metal-ligand bond strengths, as observed in Pd-catalyzed couplings .

Experimental design : Use cyclic voltammetry to assess redox potentials (e.g., E₁/2 for nitro reduction) and DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

Answer:

- Root-cause analysis :

- Spectral limitations : NMR may average dynamic processes (e.g., tautomerism), while crystallography captures static structures. Compare temperature-dependent NMR with low-temperature crystallography .

- DFT approximations : Adjust computational methods (e.g., hybrid functionals like B3LYP-D3 for dispersion forces) to better match experimental bond lengths .

- Validation workflow :

Basic: What safety protocols are essential when handling nitro-substituted benzenediamines?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (amines are sensitizers; nitro compounds may be mutagenic) .

- Ventilation : Use fume hoods for synthesis steps involving nitro reduction (H₂ gas) or amine handling .

- Waste disposal : Neutralize nitro-containing waste with FeSO₄/H₂O before disposal to reduce environmental toxicity .

Advanced: What strategies can mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, then cleave post-functionalization .

- Chiral chromatography : Use cellulose-based CSPs (Chiralpak® IC) for resolving enantiomers .

- Asymmetric catalysis : Employ Pd-BINAP complexes for Suzuki couplings to control stereochemistry at adjacent positions .

Basic: How can researchers predict physicochemical properties (e.g., pKa, solubility) for this compound?

Answer:

- pKa estimation : Use Hammett σ constants (σ_meta for nitro groups = +0.71) to calculate amine pKa via the equation: pKa = 4.78 – σρ (ρ = 2.8 for aromatic amines) .

- Solubility : Apply Hansen solubility parameters (δD, δP, δH) in solvents like DMSO (δ ~26 MPa¹/²) or ethanol (δ ~26.5 MPa¹/²) .

- Software tools : ACD/Labs or ChemAxon for in silico predictions validated against experimental HPLC logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。